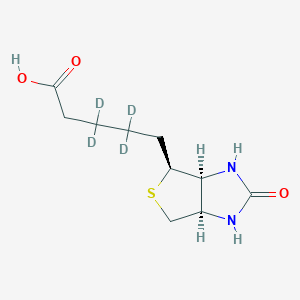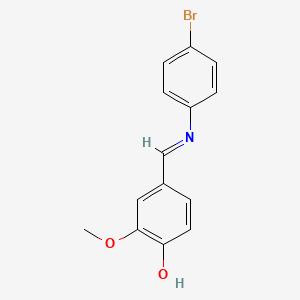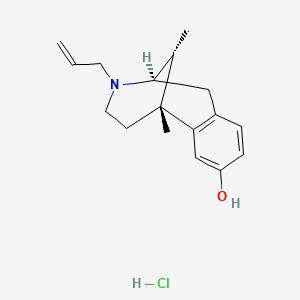
rac Biotin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Biotin-d4: is a stable isotope-labeled compound of biotin, also known as vitamin B7. It is a water-soluble vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a coenzyme in carboxylation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Biotin-d4 involves the incorporation of deuterium atoms into the biotin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: rac Biotin-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce biotin sulfoxide or biotin sulfone, while reduction reactions may yield biotin or its reduced derivatives .
Aplicaciones Científicas De Investigación
rac Biotin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biotin-dependent enzymes and their roles in metabolic processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting biotin-related metabolic disorders.
Industry: Applied in the production of biotin-enriched products and supplements
Mecanismo De Acción
rac Biotin-d4 exerts its effects by acting as a coenzyme for carboxylase enzymes. These enzymes are involved in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The deuterium atoms in this compound provide a unique advantage in studying these pathways, as they allow for precise tracking and analysis of the compound’s interactions and transformations .
Comparación Con Compuestos Similares
rac Biotin-d4 is unique due to its stable isotope labeling, which distinguishes it from other biotin compounds. Similar compounds include:
Biotin (Vitamin B7): The non-labeled form of biotin, commonly found in dietary supplements.
Biotin-d2: A partially deuterated form of biotin with two deuterium atoms.
Biotin-d8: A fully deuterated form of biotin with eight deuterium atoms
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and analysis are required.
Propiedades
Fórmula molecular |
C10H16N2O3S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-3,3,4,4-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i1D2,2D2 |
Clave InChI |
YBJHBAHKTGYVGT-CCSQOTJNSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C([2H])([2H])CC(=O)O |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)


![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)


